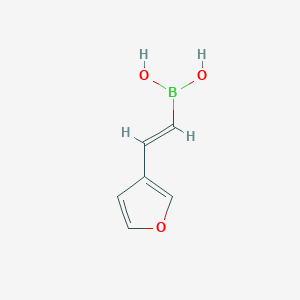
(E)-(2-(Furan-3-yl)vinyl)boronic acid
説明
“(E)-(2-(Furan-3-yl)vinyl)boronic acid” is a type of boronic acid. Boronic acids are organic compounds that are related to boric acid (B(OH)3) in which one of the three hydroxyl groups (-OH) is replaced by an alkyl or aryl group . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are used extensively in organic chemistry as chemical building blocks and intermediates predominantly in the Suzuki coupling .
Synthesis Analysis
The synthesis of boronic acids often involves the reaction of organometallic compounds with a boron compound . For example, the Suzuki-Miyaura borylation reaction is a key concept in its chemistry, involving the transmetallation of its organic residue to a transition metal .
Molecular Structure Analysis
The general structure of a boronic acid, where R is a substituent, is R−B(OH)2 . The boron atom in boronic acids is sp2 hybridized, meaning that it has a vacant p orbital which can form pi bonds . This vacant p orbital is orthogonal to the three substituents, which are oriented in a trigonal planar geometry .
Chemical Reactions Analysis
Boronic acids can specifically and reversibly interact with 1,2- or 1,3-diols to form five or six cyclic esters . This unique property has led to their use in various areas of research, including the interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions .
Physical And Chemical Properties Analysis
Boronic acids are generally stable and safe to handle . They are capable of forming tetrahedral boronate complexes with a pKa of around 7 . They are occasionally used in the area of molecular recognition .
作用機序
将来の方向性
Boronic acid-based materials have been used as synthetic receptors for the specific recognition and detection of cis-diol-containing species . This includes ribonucleic acids, glycans, glycoproteins, bacteria, exosomes, and tumor cells . The development of versatile boronic acid-based materials with various promising applications is a future direction in this field .
特性
IUPAC Name |
[(E)-2-(furan-3-yl)ethenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO3/c8-7(9)3-1-6-2-4-10-5-6/h1-5,8-9H/b3-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQNUYQEAISYIV-HNQUOIGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=COC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=COC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-(2-(Furan-3-yl)vinyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





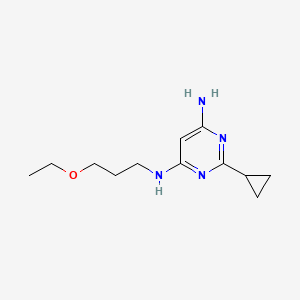
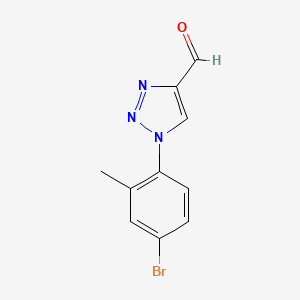




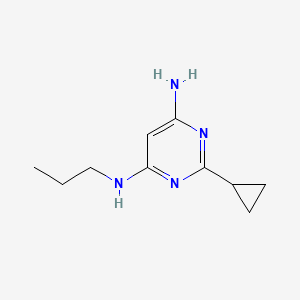
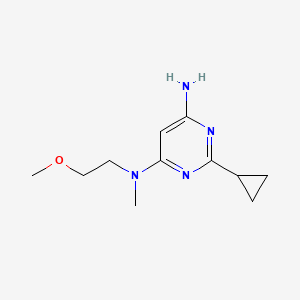


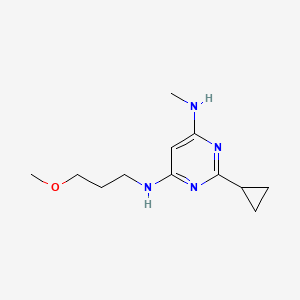
![[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1471673.png)